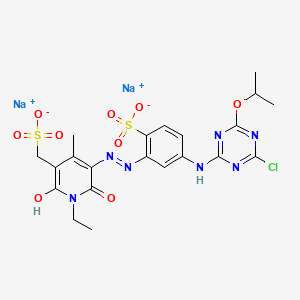
3-Pyridinemethanesulfonic acid, 5-((5-((4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinemethanesulfonic acid, 5-((5-((4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-, disodium salt is a complex organic compound. It is primarily used in the dye and pigment industry due to its vibrant color properties and stability. This compound is known for its application in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanesulfonic acid, 5-((5-((4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-, disodium salt involves multiple steps. The process begins with the preparation of the azo compound through diazotization and coupling reactions. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinemethanesulfonic acid, 5-((5-((4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different sulfonic acid derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinemethanesulfonic acid, 5-((5-((4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and staining techniques due to its color properties.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyridinemethanesulfonic acid derivatives
- Azo compounds with similar structures
- Triazine-based compounds
Uniqueness
What sets 3-Pyridinemethanesulfonic acid, 5-((5-((4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-, disodium salt apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its stability, vibrant color, and reactivity make it a valuable compound in various applications.
Propiedades
Número CAS |
67827-64-9 |
|---|---|
Fórmula molecular |
C21H22ClN7Na2O9S2 |
Peso molecular |
662.0 g/mol |
Nombre IUPAC |
disodium;4-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H24ClN7O9S2.2Na/c1-5-29-17(30)13(9-39(32,33)34)11(4)16(18(29)31)28-27-14-8-12(6-7-15(14)40(35,36)37)23-20-24-19(22)25-21(26-20)38-10(2)3;;/h6-8,10,30H,5,9H2,1-4H3,(H,32,33,34)(H,35,36,37)(H,23,24,25,26);;/q;2*+1/p-2 |
Clave InChI |
JJDDOKGMVYWBOR-UHFFFAOYSA-L |
SMILES canónico |
CCN1C(=C(C(=C(C1=O)N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)OC(C)C)S(=O)(=O)[O-])C)CS(=O)(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


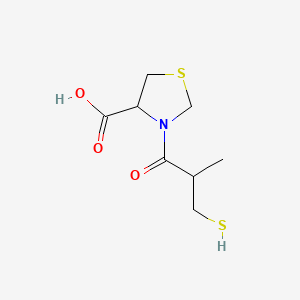
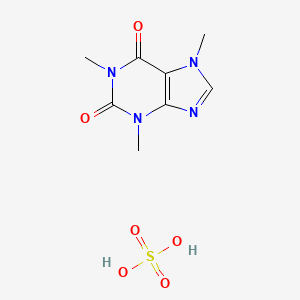
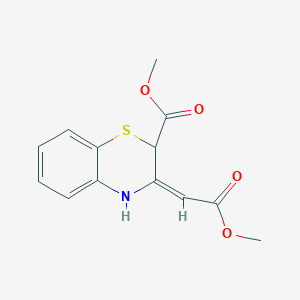
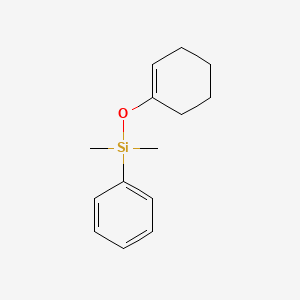

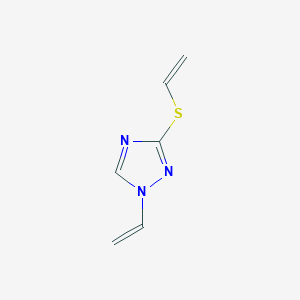
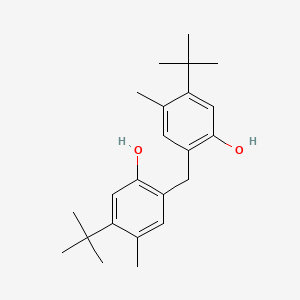
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
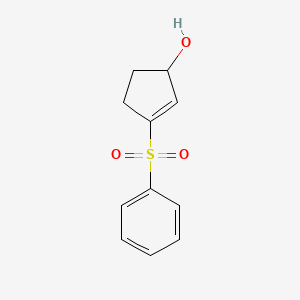
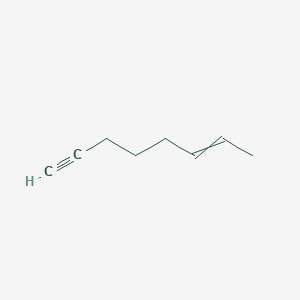
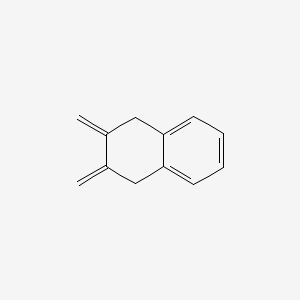

![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
